IUPAC name (2-amino-5-bromophenyl)(phenyl)methanone and synonyms
IUPAC name (2-amino-5-bromophenyl)(phenyl)methanone and synonyms
[1][2][3]
Executive Summary & Chemical Identity
(2-Amino-5-bromophenyl)(phenyl)methanone , commonly known as 2-Amino-5-bromobenzophenone , is a critical diarylketone intermediate in medicinal chemistry.[1][2] It serves as the primary scaffold for the synthesis of 7-bromo-5-phenyl-1,4-benzodiazepines, a subclass of anxiolytics and hypnotics that includes the designer benzodiazepine Bromazolam and the veterinary pharmaceutical Gidazepam .[2]
Its bifunctional nature—possessing a nucleophilic aniline amine and an electrophilic benzophenone carbonyl—allows for facile heterocyclization, making it an indispensable building block in the development of CNS-active agents.[2]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone |
| Common Synonyms | 2-Amino-5-bromobenzophenone; 2-Benzoyl-4-bromoaniline; 5-Bromo-2-aminobenzophenone |
| CAS Registry Number | 39859-36-4 |
| Molecular Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| Appearance | Yellow to amber crystalline solid |
| Melting Point | 109–113 °C (Lit.)[1][2][3][4][5][6][7][8] |
| Solubility | Soluble in DCM, DMF, DMSO, Ethanol; Sparingly soluble in water |
Synthesis Protocols
The synthesis of 2-Amino-5-bromobenzophenone is typically achieved via the regioselective electrophilic aromatic substitution of 2-aminobenzophenone.[2] The amino group directs the incoming bromine to the para position relative to itself (the 5-position of the ring), ensuring high regiochemical fidelity.
Protocol A: Regioselective Bromination (Primary Route)
This method utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine, avoiding the harsh conditions of elemental bromine.
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)
-
Acetic Acid (Catalytic, optional)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-aminobenzophenone and dissolve in DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0–5 °C using an ice bath to suppress side reactions.
-
Addition: Add NBS portion-wise over 30 minutes. The slow addition prevents localized high concentrations of brominating agent, minimizing poly-bromination.[2]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by a slightly less polar product.
-
Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to reduce unreacted active bromine). Wash the organic layer with water (2x) and brine (1x).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from ethanol or isopropanol to yield yellow needles.
Mechanism Note: The amino group (-NH₂) is a strong ortho, para-activator.[2] However, the ortho position (position 3) is sterically hindered by the bulky benzoyl group and electronically deactivated by the carbonyl's inductive effect. Thus, the 5-position (para to the amine) is the exclusive site of bromination.
Pharmacological Relevance & Downstream Applications
This compound is the direct precursor to the "7-bromo-5-phenyl" benzodiazepine core.[2] Unlike Bromazepam (which contains a pyridyl ring), this scaffold leads to compounds like Bromazolam and Phenazepam analogs.
Pathway to Bromazolam
The transformation involves N-acylation, cyclization to the 1,4-benzodiazepine, and subsequent triazole ring formation.[2]
Figure 1: Synthetic pathway from 2-amino-5-bromobenzophenone to the designer benzodiazepine Bromazolam.[1][2]
Analytical Characterization
Accurate identification relies on distinguishing the substitution pattern of the brominated ring.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.0 – 6.5 | Broad Singlet | 2H | -NH₂ | Amino protons (exchangeable).[2] |
| 6.54 | Doublet (J=8.9 Hz) | 1H | H-3 | Ortho to -NH₂.[2] Shielded by the electron-donating amino group.[2] |
| 7.38 | Doublet of Doublets | 1H | H-4 | Meta to -NH₂, Para to C=O.[2] Coupled to H-3 and H-6. |
| 7.45 – 7.65 | Multiplet | 5H | Phenyl Ring | Unsubstituted benzoyl ring protons. |
| 7.60 | Doublet (J~2 Hz) | 1H | H-6 | Ortho to C=O.[2] Deshielded by the carbonyl anisotropy. |
Infrared Spectroscopy (FT-IR)[2]
-
3450, 3340 cm⁻¹: Primary amine N-H stretches (asymmetric/symmetric).
-
1630–1640 cm⁻¹: Diaryl ketone C=O stretch (shifted to lower frequency due to conjugation and intramolecular H-bonding).[2]
Safety & Regulatory Status
GHS Classification: Warning
-
H302: Harmful if swallowed.[11]
-
H315/H319: Causes skin and serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Regulatory Note: While 2-amino-5-bromobenzophenone itself is a chemical intermediate, it is monitored in several jurisdictions (e.g., EU, US) as a Category 1 precursor or "List I Chemical" equivalent due to its direct utility in manufacturing controlled substances like Bromazolam.[2] Researchers must verify local compliance before procurement.
References
-
PubChem. (2025).[11] Compound Summary: (2-Amino-5-bromophenyl)(phenyl)methanone (CID 99677).[2] National Library of Medicine. Retrieved from [Link]
- Manchester, K. R., et al. (2018). The emergence of new psychoactive substance (NPS) benzodiazepines: A review. Drug Testing and Analysis. [Detailed discussion on Bromazolam synthesis precursors].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one | C16H13BrN2O | CID 627432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. vic.gov.au [vic.gov.au]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 2-Amino-5-bromo-2'-fluorobenzophenone|CAS 1479-58-9 [benchchem.com]
- 11. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]
